molecular formula C13H14N4O2S B2790428 2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 797768-74-2

2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2790428
CAS No.: 797768-74-2
M. Wt: 290.34
InChI Key: OXAKTBQDGMYXDC-UHFFFAOYSA-N
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Description

The compound 2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted at three positions:

  • Position 4: A prop-2-en-1-yl (allyl) group.
  • Position 5: A 2-hydroxyphenyl aromatic ring.
  • Position 3: A sulfanyl acetamide moiety (-S-CH2-CONH2).

Such derivatives are often explored for antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

2-[[5-(2-hydroxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-2-7-17-12(9-5-3-4-6-10(9)18)15-16-13(17)20-8-11(14)19/h2-6,18H,1,7-8H2,(H2,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAKTBQDGMYXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide represents a unique class of organic compounds featuring a triazole ring, which is known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5O3SC_{23}H_{25}N_5O_3S with a molecular weight of 451.5 g/mol. The IUPAC name is:

2 5 2 hydroxyphenyl 4 prop 2 enyl 1 2 4 triazol 3 yl sulfanyl N 2 morpholin 4 ylphenyl acetamide\text{2 5 2 hydroxyphenyl 4 prop 2 enyl 1 2 4 triazol 3 yl sulfanyl N 2 morpholin 4 ylphenyl acetamide}
PropertyValue
Molecular FormulaC23H25N5O3S
Molecular Weight451.5 g/mol
IUPAC Name2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)phenyl]acetamide
CAS Number835899-09-7

Synthesis

The synthesis of this compound typically involves several steps including the formation of the triazole ring through cyclization reactions followed by substitution reactions to introduce hydroxyphenyl and morpholinyl groups. The reaction conditions often require specific catalysts and controlled environments to achieve high yields and purity levels.

The biological activity of This compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, leading to significant pharmacological effects.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit notable anticancer properties. For instance, studies have shown that mercapto-substituted triazoles can induce apoptosis in cancer cell lines through various pathways. In particular, compounds similar to This compound have demonstrated effectiveness against breast and colon cancer cell lines with IC50 values indicating potent antiproliferative effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study demonstrated that triazole derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial growth through disruption of cellular processes .

Study 1: Antiproliferative Effects

In a study focusing on the antiproliferative activity of triazole derivatives, compound X (similar in structure to the target compound) showed promising results against various cancer cell lines. The highest activity was observed against HCT116 colon carcinoma cells with an IC50 value of 6.2 µM .

Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of triazole compounds revealed that certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The study employed agar disc diffusion methods to assess efficacy, demonstrating that modifications in the chemical structure significantly influenced antibacterial potency .

Scientific Research Applications

Antifungal Properties

Research indicates that compounds containing the triazole moiety exhibit significant antifungal activity. The presence of the sulfanyl group in this compound enhances its efficacy against various fungal strains. Studies have demonstrated that derivatives of this compound can inhibit the growth of pathogenic fungi such as Candida and Aspergillus species, making it a candidate for antifungal drug development .

Anticancer Potential

Recent investigations have shown that triazole derivatives can induce apoptosis in cancer cells. The specific compound discussed has been evaluated for its cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. It was observed to inhibit cell proliferation and promote apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. The hydroxyl group in the phenolic structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the prevention of diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Pesticidal Activity

The triazole structure is known for its use in agricultural chemistry as a fungicide. This compound has shown promise in controlling plant pathogens and could be developed into a pesticide formulation. Its effectiveness against fungal infections in crops suggests it could play a role in integrated pest management strategies .

Case Studies

  • Antifungal Efficacy Study : A study conducted on various triazole derivatives, including this compound, demonstrated a significant reduction in fungal biomass when applied to infected plant tissues. The results indicated that the compound could serve as an effective treatment option for fungal infections in agriculture .
  • Cytotoxicity Assessment : In vitro studies on breast cancer cell lines revealed that treatment with 2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide resulted in a dose-dependent decrease in cell viability, supporting its potential use as an anticancer therapeutic agent .
  • Oxidative Stress Protection : Research evaluating the antioxidant capacity of this compound found that it significantly reduced oxidative stress markers in neuronal cell cultures exposed to harmful agents, indicating its potential neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Triazole Core

The triazole ring’s substitution pattern significantly influences physicochemical and biological properties. Below is a comparison with analogous compounds:

Table 1: Substituent Variations in Triazole-Based Acetamides
Compound Name / ID Position 4 Substitutent Position 5 Substitutent Acetamide Modification Key References
Target Compound Prop-2-en-1-yl 2-Hydroxyphenyl None
6855-11-4 Prop-2-en-1-yl 4-Bromophenyl N-linked thiazole
476486-03-0 4-Methylphenyl 4-Chlorophenyl N-(2-isopropylphenyl)
GPR-17 Ligand 4-(Trifluoromethoxy)phenyl 3-(Morpholine-sulfonyl)phenyl N-(4-isopropylphenyl)
FP3 () Phenyl 2-Hydroxyphenyl N-hydroxy

Key Observations :

  • Position 5 : Electron-withdrawing groups (e.g., 4-bromophenyl in ) increase stability but reduce solubility. The 2-hydroxyphenyl group in the target compound offers hydrogen-bonding capacity, which is critical for receptor binding .

Pharmacological Activity Comparison

Key Insights :

  • The target compound’s 2-hydroxyphenyl and allyl groups may synergize to enhance HDAC inhibitory activity, similar to FP3 and FP8 in cancer cell lines .
  • Anti-exudative activity in derivatives like 3.1-3.21 correlates with electron-withdrawing substituents (e.g., nitro, chloro), which are absent in the target compound.

Physicochemical Properties

Table 3: Physical Properties of Triazole Acetamides
Compound Melting Point (°C) Molecular Weight Solubility (Predicted) References
Target Compound Not reported ~350 g/mol Moderate (polar groups)
15 () 207.6–208.5 512.5 g/mol Low (crystalline)
6855-11-4 Not reported 594.47 g/mol Low (bromo, CF3 groups)
476486-03-0 Not reported ~450 g/mol Moderate

Trends :

  • Higher molecular weight and halogenated substituents (e.g., bromo in ) reduce solubility.
  • The target compound’s 2-hydroxyphenyl group may improve aqueous solubility compared to fully aromatic derivatives.

Q & A

Basic: What spectroscopic methods are essential for characterizing the structural integrity of this compound?

Answer:
Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are critical.

  • NMR (¹H and ¹³C) confirms the presence of aromatic protons (e.g., 2-hydroxyphenyl), allyl groups, and acetamide linkages by analyzing chemical shifts and splitting patterns .
  • IR identifies functional groups like -OH (stretching at ~3200–3500 cm⁻¹), C=O (amide I band at ~1650 cm⁻¹), and C-S bonds (600–700 cm⁻¹) .
  • MS (ESI or MALDI-TOF) validates the molecular ion peak and fragmentation patterns to confirm molecular weight and purity .

Basic: How is this compound synthesized, and what reaction conditions optimize yield?

Answer:
Multi-step synthesis typically involves:

Triazole ring formation : Cyclization of thiosemicarbazides under reflux with catalysts like Zeolite Y-H (0.01 M) .

Sulfanyl-acetamide linkage : Thioether bond formation via nucleophilic substitution, using pyridine as a base and ethanol as a solvent at 150°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) improves purity (>95%) .
Key conditions : Strict temperature control (150°C for cyclization), anhydrous solvents, and catalyst optimization (Zeolite Y-H) enhance yields (60–75%) .

Advanced: How can computational chemistry aid in predicting this compound’s reactivity and bioactivity?

Answer:

  • Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack (e.g., triazole ring’s sulfur atom) .
  • Molecular docking : Simulates binding affinities with biological targets (e.g., enzymes like CYP450) to prioritize in vitro testing .
  • Reaction path search algorithms : Tools like GRRM or AFIR (used in ICReDD’s workflow) predict intermediate steps in synthesis or degradation pathways .

Advanced: What experimental designs resolve contradictions in reported bioactivity data (e.g., anticancer vs. cytotoxicity)?

Answer:

  • Dose-response profiling : Test across a wide concentration range (nM to μM) to differentiate therapeutic vs. toxic effects .
  • Control groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only) to validate assay specificity .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects, such as unintended kinase inhibition .

Basic: What structural features influence this compound’s physicochemical properties?

Answer:

  • Hydrophilic groups : The 2-hydroxyphenyl and acetamide moieties enhance water solubility, critical for bioavailability .
  • Lipophilic regions : The allyl group and triazole ring improve membrane permeability, as shown in logP calculations (~2.5–3.5) .
  • Hydrogen bonding : The -OH and -NH groups facilitate interactions with biological targets (e.g., enzyme active sites) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Substituent variation : Replace the allyl group with bulkier alkyl chains (e.g., propyl) to assess steric effects on target binding .
  • Bioisosteric replacement : Substitute the triazole sulfur with oxygen (oxadiazole) to modulate metabolic stability .
  • Pharmacophore mapping : Identify critical groups (e.g., 2-hydroxyphenyl for antioxidant activity) using 3D-QSAR models .

Basic: What analytical techniques confirm purity post-synthesis?

Answer:

  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradients to quantify impurities (<1%) .
  • Melting point analysis : Sharp melting ranges (e.g., 180–182°C) indicate high crystallinity and purity .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N/S percentages to validate stoichiometry .

Advanced: How can reaction engineering principles improve scalability?

Answer:

  • Flow chemistry : Continuous synthesis in microreactors minimizes byproducts and enhances heat transfer for exothermic steps (e.g., cyclization) .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading) with minimal trials .
  • Membrane separation : Purify intermediates via nanofiltration, reducing solvent waste .

Advanced: What strategies mitigate instability in aqueous solutions?

Answer:

  • pH buffering : Store at pH 6–7 (phosphate buffer) to prevent hydrolysis of the acetamide group .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose) for long-term storage .
  • Co-solvents : Use DMSO/water mixtures (10–20% DMSO) to enhance solubility without degradation .

Advanced: How do substituents on the triazole ring modulate biological activity?

Answer:

  • Electron-withdrawing groups (e.g., -Cl on phenyl): Enhance antifungal activity by increasing electrophilicity .
  • Aromatic substitutions (e.g., pyridinyl vs. phenyl): Alter binding to cytochrome P450 enzymes, affecting metabolic clearance .
  • Steric hindrance : Bulky groups (e.g., 4-methylphenyl) reduce off-target interactions, improving selectivity .

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